molecular formula C26H50N2O3 B101663 N2,N2-Dimethyl-N6-oleoyl-DL-lysine CAS No. 17196-51-9

N2,N2-Dimethyl-N6-oleoyl-DL-lysine

Cat. No.: B101663
CAS No.: 17196-51-9
M. Wt: 438.7 g/mol
InChI Key: PPYOSYACEILSKE-IPYQYMIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Dimethyl-N6-oleoyl-DL-lysine is a modified lysine derivative characterized by dimethyl groups on the alpha-amino (N2) positions and an oleoyl (C18:1, monounsaturated) acyl chain attached to the epsilon-amino (N6) group. Its CAS registry numbers are 241-237-1 and 17196-50-8, registered on May 31, 2018 . Structurally, the molecule combines hydrophilic (dimethylated amino groups) and lipophilic (oleoyl chain) regions, making it amphiphilic.

Properties

CAS No.

17196-51-9

Molecular Formula

C26H50N2O3

Molecular Weight

438.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid

InChI

InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1

InChI Key

PPYOSYACEILSKE-IPYQYMIDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Other CAS No.

17196-51-9

Origin of Product

United States

Comparison with Similar Compounds

N2,N2-Dimethyl-N6-palmitoyl-DL-lysine

  • Structure : Differs in the acyl chain (palmitoyl, C16:0, saturated) instead of oleoyl.
  • CAS : 248-082-9 and 26878-31-9 .
  • Key Differences: Chain Length/Saturation: The saturated palmitoyl chain lacks the double bond present in oleoyl, resulting in higher rigidity and melting point.

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine

  • Structure : Features a lauroyl (C12:0, saturated) chain.
  • CAS : 38079-57-1 .
  • Key Differences :
    • Chain Length : The shorter lauroyl chain reduces lipophilicity, increasing aqueous solubility relative to oleoyl and palmitoyl derivatives.
    • Bioavailability : Shorter chains may enhance diffusion rates in biological systems but reduce membrane retention time.

N2,N6-Diacetyl-L-lysine

  • Structure : Acetyl groups replace both N2 methyl and N6 oleoyl groups.
  • CAS : 499-86-5 .
  • Key Differences :
    • Polarity : Acetyl groups are less hydrophobic than oleoyl, making this compound highly water-soluble (220 g/L at 25°C).
    • Functionality : Lacks the surfactant-like properties of oleoyl derivatives, limiting its use in lipid-based applications.

Structural and Functional Comparison Table

Compound Name Acyl Chain (N6) Substituents (N2) Solubility (Water) Key Applications
N2,N2-Dimethyl-N6-oleoyl-DL-lysine Oleoyl (C18:1) Dimethyl Low (inferred) Surfactants, lipid carriers
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine Palmitoyl (C16:0) Dimethyl Moderate (inferred) Membrane studies, stabilizers
N2,N2-Dimethyl-N6-lauroyl-L-lysine Lauroyl (C12:0) Dimethyl High (inferred) Drug delivery, emulsifiers
N2,N6-Diacetyl-L-lysine Acetyl Acetyl 220 g/L Biochemical assays, diagnostics

Research Implications and Limitations

  • Structural Trends : Increasing acyl chain length and unsaturation correlate with higher lipophilicity and membrane affinity but lower aqueous solubility.
  • Experimental Data Gaps : The provided evidence lacks direct measurements (e.g., solubility, melting points) for the dimethyl-oleoyl derivative, necessitating further experimental validation.
  • Functional Trade-offs : Choice of acyl chain depends on application requirements—e.g., lauroyl for solubility-driven systems vs. oleoyl for lipid-mimetic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.